1-Acetyl-4-ethylpiperidine-4-carboxylic acid

Description

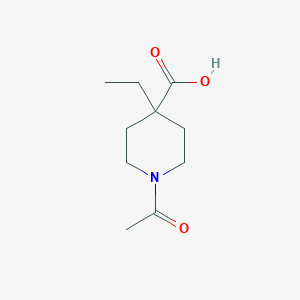

1-Acetyl-4-ethylpiperidine-4-carboxylic acid (CAS: 25503-90-6) is a substituted piperidine derivative characterized by an acetyl group at the 1-position and an ethyl group at the 4-position of the piperidine ring. It is also known as N-acetylisonipecotic acid and is utilized in pharmaceutical research as a building block for prodrugs or enzyme inhibitors due to its carboxylic acid functionality and structural rigidity . Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 201.23 g/mol. The compound exhibits moderate aqueous solubility (Log S = -1.88) and is typically synthesized via acetylation of 4-ethylpiperidine-4-carboxylic acid derivatives .

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-acetyl-4-ethylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c1-3-10(9(13)14)4-6-11(7-5-10)8(2)12/h3-7H2,1-2H3,(H,13,14) |

InChI Key |

NPPITDSUZPEFOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-4-ethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like halides or sulfonates.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-4-ethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs:

Key Observations :

Physicochemical Properties

Analysis :

- The ethoxycarbonyl derivative exhibits lower solubility (Log S = -1.92) due to its larger hydrophobic group, while the isopropyl analog has even lower solubility (-2.05) due to increased lipophilicity .

- The target compound’s carboxylic acid group enhances polarity, improving bioavailability compared to ester or aldehyde derivatives .

Biological Activity

1-Acetyl-4-ethylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 199.25 g/mol. Its IUPAC name reflects its structural components, which include an acetyl group and an ethyl substituent on the piperidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | NPPITDSUZPEFOV-UHFFFAOYSA-N |

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of metabolic pathways or antimicrobial activity. Notably, studies have demonstrated that this compound can inhibit certain enzymes involved in viral replication, suggesting potential antiviral properties .

Antiviral Activity

Recent research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. For instance, compounds within this class have shown modest inhibition against the main protease (M pro) of SARS-CoV-2, highlighting their potential as therapeutic agents against COVID-19 .

Antimicrobial Properties

In vitro studies have suggested that this compound may possess antimicrobial properties. The structure allows it to interfere with bacterial cell wall synthesis or disrupt metabolic functions essential for bacterial survival.

Case Studies

- SARS-CoV-2 Inhibition : A study focusing on piperidine derivatives found that this compound could inhibit the main protease of SARS-CoV-2, although the activity was modest compared to other known inhibitors .

- Antimicrobial Testing : Another investigation evaluated various piperidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity, suggesting a structure-activity relationship worth exploring further .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- Substituents on the Piperidine Ring : Variations in substituents can alter binding affinity to target proteins.

- Functional Groups : The presence of acetyl and ethyl groups contributes to the compound's lipophilicity and overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.